molecular formula C19H21N5O B11142120 [2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl](2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

[2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl](2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

Cat. No.: B11142120
M. Wt: 335.4 g/mol
InChI Key: TWNVSGHQKBFDEF-UHFFFAOYSA-N
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Description

2-(1-{2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBONYL}PYRROLIDIN-2-YL)-1-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a unique structure combining a cyclopenta[c]pyrazole ring, a pyrrolidine ring, and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBONYL}PYRROLIDIN-2-YL)-1-METHYL-1H-1,3-BENZODIAZOLE typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[c]pyrazole core, followed by the introduction of the pyrrolidine and benzodiazole moieties. Key steps include cyclization reactions, condensation reactions, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-{2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBONYL}PYRROLIDIN-2-YL)-1-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-{2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBONYL}PYRROLIDIN-2-YL)-1-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-{2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBONYL}PYRROLIDIN-2-YL)-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1H,4H,5H,6H-Cyclopenta[c]pyrazole-3-carboxylic acid
  • 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(1-{2H,4H,5H,6H-CYCLOPENTA[C]PYRAZOLE-3-CARBONYL}PYRROLIDIN-2-YL)-1-METHYL-1H-1,3-BENZODIAZOLE stands out due to its unique combination of structural features. The presence of the cyclopenta[c]pyrazole, pyrrolidine, and benzodiazole rings imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

[2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

InChI

InChI=1S/C19H21N5O/c1-23-15-9-3-2-7-14(15)20-18(23)16-10-5-11-24(16)19(25)17-12-6-4-8-13(12)21-22-17/h2-3,7,9,16H,4-6,8,10-11H2,1H3,(H,21,22)

InChI Key

TWNVSGHQKBFDEF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C4=NNC5=C4CCC5

Origin of Product

United States

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